N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex tricyclic amide derivative characterized by a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl core functionalized with an ethanediamide linker and a 2-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-28-17-6-4-3-5-16(17)23-21(27)20(26)22-15-11-13-7-8-18(25)24-10-9-14(12-15)19(13)24/h3-6,11-12H,2,7-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDPYLXOGPLMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the ethoxyphenyl precursor. This precursor is then reacted with various reagents to form the final compound. Common reagents used in the synthesis include chloroacetyl chloride, anhydrous aluminum chloride, and ethylenediamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key factors in industrial production include the control of reaction temperature, pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and molecular parameters:
*Note: The molecular formula for the target compound is inferred from , which describes a structurally similar analog with a methoxy-methylphenyl group.
Substituent-Driven Functional Implications
Ethoxy vs. Methoxy groups are less electron-donating than ethoxy, which may reduce resonance stabilization of the aryl ring and alter binding affinity to targets like cytochrome P450 enzymes .
Sulfonamide vs. Ethanediamide Linkers: The thiophene-2-sulfonamide analog (C15H14N2O3S2) replaces the ethanediamide linker with a sulfonamide group. Sulfonamides are known for their strong hydrogen-bonding capacity and prevalence in protease inhibitors, suggesting divergent pharmacological profiles compared to the ethanediamide-based target compound .
Benzothiophene vs. Ethoxyphenyl Moieties: The benzothiophene-containing analog (C24H23N3O4S) introduces a fused aromatic system, which could enhance π-π stacking interactions with aromatic residues in protein binding pockets.
Hypothetical Pharmacological Considerations
While direct bioactivity data are unavailable, structural trends suggest:
- Target Compound : The ethoxyphenyl-ethanediamide combination may favor interactions with hydrophobic pockets and metal ions (via the amide carbonyls), making it a candidate for kinase or protease modulation.
- Thiophene-2-sulfonamide Analog : Likely exhibits higher polarity, favoring targets in aqueous environments (e.g., extracellular receptors) .
- Benzothiophene Derivative : Enhanced aromaticity and stereochemical complexity could improve selectivity for CNS targets, though metabolic stability may be compromised by the hydroxypropyl group .
Biological Activity
N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by its unique azatricyclic structure and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 349.4 g/mol. The presence of the ethoxy group and the azatricyclic framework contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of phenolic structures may provide antioxidant benefits, reducing oxidative stress in cells.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 15 | Inhibition of cell proliferation |
| Study 2 | MCF7 (breast cancer) | 10 | Induction of apoptosis |
| Study 3 | HeLa (cervical cancer) | 20 | Reduction in migration |
Case Study 1: Anti-Cancer Activity
In a recent study involving A549 lung cancer cells, this compound demonstrated significant anti-proliferative effects with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at concentrations ranging from 10 to 30 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
